molecular formula C12H11N3O2 B12351029 6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide

6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide

Cat. No.: B12351029
M. Wt: 229.23 g/mol
InChI Key: YYGPJEHNHPJDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide is a heterocyclic compound with a unique structure that includes both pyridine and pyridone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process. Solvent recovery and recycling are also important aspects to consider in industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar in structure but with a quinoline moiety.

    4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Contains a pyridopyrimidine structure.

    5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar but with a different substitution pattern.

Uniqueness

6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and pyridone rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6,10H,1H3,(H2,13,16)

InChI Key

YYGPJEHNHPJDIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=C1C2=CC=NC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.